molecular formula C18H25N3O3 B240814 N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea

N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea

Katalognummer B240814
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: NXLKREIVNSXQFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that is involved in several signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in embryonic development and adult tissue homeostasis. Inhibition of GSK-3 by CHIR-99021 has been shown to have significant effects on cellular processes, making it a valuable tool for scientific research.

Wirkmechanismus

N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea binds to the ATP-binding site of GSK-3 and inhibits its activity. GSK-3 is involved in the phosphorylation of several downstream targets, including β-catenin, which is a key regulator of the Wnt/β-catenin pathway. Inhibition of GSK-3 by N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea leads to the stabilization and accumulation of β-catenin, resulting in the activation of the Wnt/β-catenin pathway.
Biochemical and Physiological Effects
In addition to its effects on the Wnt/β-catenin pathway, N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been shown to have other biochemical and physiological effects. It has been shown to promote the survival and proliferation of pancreatic beta cells, which are responsible for insulin production. N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has also been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea is its specificity for GSK-3, which allows for the selective inhibition of this kinase without affecting other signaling pathways. Additionally, N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has a long half-life, which allows for sustained inhibition of GSK-3. However, N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been shown to have off-target effects on other kinases, such as CDK2 and CDK5. Furthermore, the use of N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea in cell culture experiments requires the use of dimethyl sulfoxide (DMSO) as a solvent, which can affect cellular processes and lead to non-specific effects.

Zukünftige Richtungen

There are several future directions for the use of N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea in scientific research. One potential application is in the development of therapies for neurodegenerative diseases, such as Alzheimer's disease. N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent. Additionally, N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been shown to have anti-inflammatory effects, and further research is needed to investigate its potential as a treatment for inflammatory diseases. Finally, the use of N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea in combination with other small molecule inhibitors may have synergistic effects and lead to the development of more effective therapies for various diseases.

Synthesemethoden

N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the protection of the amine and carbonyl groups, followed by the reaction of the protected amine with the protected phenol. The resulting product is then deprotected to yield N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea. The synthesis has been optimized to yield high purity and high yields of N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been widely used in scientific research to study the role of GSK-3 in various cellular processes. It has been shown to promote the self-renewal of embryonic stem cells and induce the differentiation of pluripotent stem cells into specific cell types. N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has also been used to study the Wnt/β-catenin pathway in cancer cells and its potential as a therapeutic target. Additionally, N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been used to investigate the role of GSK-3 in neurodegenerative diseases, such as Alzheimer's disease.

Eigenschaften

Produktname

N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea

Molekularformel

C18H25N3O3

Molekulargewicht

331.4 g/mol

IUPAC-Name

1-cyclohexyl-3-[4-(morpholine-4-carbonyl)phenyl]urea

InChI

InChI=1S/C18H25N3O3/c22-17(21-10-12-24-13-11-21)14-6-8-16(9-7-14)20-18(23)19-15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2,(H2,19,20,23)

InChI-Schlüssel

NXLKREIVNSXQFV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Kanonische SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.